N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate, also known as LC-SMCC or Lysine-Cysteine Crosslinker, is a bifunctional crosslinking agent commonly used in scientific research to covalently link molecules containing primary amine (NH2) and thiol (SH) functional groups. [, ]
The long, flexible cyclohexane spacer arm (16.2 angstroms) between the two reactive groups provides increased flexibility and reduced steric hindrance, allowing efficient crosslinking with minimal impact on the biological activity of the linked molecules. []
LC-SMCC is widely used in various scientific research applications, including:
LC-SMCC offers several advantages over other crosslinking agents:
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is a specialized chemical compound known for its utility in bioconjugation and drug delivery applications. It features a molecular formula of and a molecular weight of approximately 447.48 g/mol. The compound contains a succinimidyl group, which is reactive towards amines, and a maleimide moiety that can selectively react with thiol groups, making it a versatile linker in various biochemical applications .
LC-SMCC acts as a crosslinker by covalently linking two biomolecules containing a primary amine and a thiol group (Figure 4). The NHS ester group first reacts with a primary amine on one biomolecule, forming an amide bond. Then, the maleimide group reacts with a thiol group on another biomolecule, forming a thioether bond, thus creating a stable covalent bridge between the two molecules [].
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate exhibits significant biological activity primarily through its role as a linker in bioconjugation processes. By facilitating the attachment of drugs to antibodies or other biomolecules, it enhances the specificity and efficacy of therapeutic agents. Its ability to form stable linkages with thiols makes it particularly valuable in developing antibody-drug conjugates (ADCs) and targeted therapies .
The synthesis of N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate typically involves several key steps:
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate finds applications in various fields:
Interaction studies involving N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate focus on its reactivity with various biomolecules. These studies typically assess:
Several compounds share structural similarities with N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate. Here are some notable examples:
Compound Name | Similarities | Unique Features |
---|---|---|
N-Succinimidyl 4-(Maleimidomethyl)benzoate | Contains a succinimidyl group and maleimide functionality | Smaller aromatic structure may affect reactivity and specificity |
N-Hydroxysuccinimide | Commonly used for amine coupling | Lacks maleimide; less versatile for thiol interactions |
Maleimide derivatives (e.g., Maleimide-PEG) | Share maleimide reactivity | PEG derivatives enhance solubility and stability but may alter binding properties |
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate stands out due to its unique cyclohexane ring structure, which may provide steric hindrance that can influence the spatial arrangement during bioconjugation reactions .
The NHS ester group reacts with primary amines (e.g., lysine ε-amino groups in proteins) to form stable amide bonds through nucleophilic acyl substitution. This reaction proceeds via a two-step mechanism: (1) deprotonation of the amine nucleophile at pH 7–9, followed by (2) attack on the electrophilic carbonyl carbon of the NHS ester [1] [4]. The tetrahedral intermediate collapses, releasing N-hydroxysuccinimide and yielding the conjugated product. Kinetic studies demonstrate a second-order dependence on amine concentration, with rate constants ranging from $$10^{-2}$$ to $$10^{-1}$$ M$$^{-1}$$s$$^{-1}$$ under physiological conditions [6].
Competing hydrolysis of the NHS ester, however, limits reaction efficiency. Hydrolysis follows pseudo-first-order kinetics, with half-lives varying from minutes to hours depending on pH and temperature [6]. For instance, at pH 8.5, the hydrolysis rate constant ($$k_{\text{hydrolysis}}$$) for NHS esters in aqueous buffer is approximately $$9.2 \times 10^{1}$$ M$$^{-1}$$s$$^{-1}$$, rivaling aminolysis rates [6]. This necessitates careful control of reaction duration and reagent excess to maximize conjugation yields.
Hydrolytic degradation of the NHS ester generates a carboxylate species, rendering the crosslinker inactive. Infrared reflectance-absorption spectroscopy (IR-RAS) studies reveal that hydrolysis proceeds through nucleophilic attack by water or hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that decomposes into succinimide and the carboxylic acid [6]. The reaction exhibits pH-dependent behavior:
pH | Hydrolysis Rate (M$$^{-1}$$s$$^{-1}$$) | Aminolysis Rate (M$$^{-1}$$s$$^{-1}$$) |
---|---|---|
7.0 | $$1.2 \times 10^{-1}$$ | $$5.8 \times 10^{-1}$$ |
8.5 | $$9.2 \times 10^{1}$$ | $$3.4 \times 10^{1}$$ |
Data adapted from borate buffer experiments [6]. At pH >8, hydrolysis dominates, underscoring the need for moderate pH (7.2–7.5) to balance amine reactivity and ester stability [1] [4].
Maleimide groups undergo Michael addition with sulfhydryl-containing molecules (e.g., cysteine residues) to form thioether bonds. The reaction proceeds via nucleophilic attack by the deprotonated thiolate (-S$$^-$$) on the maleimide’s β-carbon, followed by ring-opening of the maleimide [1]. This process is optimal at pH 6.5–7.5, where sulfhydryl groups are sufficiently deprotonated ($$pK_a \approx 8.5$$) but maleimide hydrolysis remains minimal [1].
Kinetic analyses reveal a second-order rate constant ($$k_{\text{conjugation}}$$) of $$10^{2}$$–$$10^{3}$$ M$$^{-1}$$s$$^{-1}$$ for maleimide-thiol reactions, significantly faster than NHS-ester aminolysis [1]. However, maleimide hydrolysis—a first-order process—competes at higher pH, producing inactive maleamic acid and limiting conjugation efficiency.
The cyclohexane spacer in N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate confers enhanced hydrolytic stability compared to linear analogs. Nuclear magnetic resonance (NMR) studies show that the cyclohexane ring sterically hinders water access to the maleimide carbonyl, reducing hydrolysis rates by 40–60% at pH 7.5 [1] [7]. This structural feature enables maleimide-activated intermediates to be stored lyophilized for later use without significant degradation [1].
Crosslinker Structure | Maleimide Hydrolysis Half-Life (h) at pH 7.5 |
---|---|
Linear alkyl spacer | 2.1 |
Cyclohexane spacer | 5.7 |
Data derived from accelerated stability testing [1] [7].
Conjugation strategies must account for the divergent pH optima of NHS ester and maleimide reactions. Sequential conjugation—activating amines first at pH 7.5, followed by sulfhydryl coupling at pH 6.5—minimizes hydrolysis of both groups [1]. Alternatively, simultaneous reactions at pH 7.2–7.4 exploit overlapping pH tolerances but require precise stoichiometric control to avoid premature quenching of reactive groups.
Buffer systems also modulate reaction efficiency. Phosphate buffers accelerate NHS ester hydrolysis due to nucleophilic phosphate ions, whereas non-nucleophilic buffers like HEPES or MOPS improve aminolysis yields [6].
Comparative studies in borate, phosphate, and HEPES buffers reveal stark differences in conjugation outcomes:
Buffer (50 mM, pH 7.5) | NHS Ester Aminolysis Yield (%) | Maleimide-Thiol Conjugation Yield (%) |
---|---|---|
Borate | 78 | 85 |
Phosphate | 62 | 72 |
HEPES | 89 | 91 |
HEPES maximizes yields by minimizing competing hydrolysis and providing inert ionic strength [6].
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido]caproate possesses a cyclohexane-stabilised amide–caproate spacer that projects its maleimide and N-hydroxysuccinimide termini 16.2 ångströms apart, almost doubling the reach provided by the parent Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate (8.3 ångströms) [1] [2]. This extended span reduces steric congestion when bulky proteins are joined, increasing coupling efficiency to surface-exposed lysine and cysteine residues while preserving native function [3] [4]. Quantitative effects on antibody conjugates are illustrated below.
Linker (detailed name) | Average drug-to-antibody ratio | Dissociation constant to human γ-type III fragment crystallisable receptor, variant V (nanomolar) | Relative binding versus unmodified antibody (%) | Dissociation constant to human γ-type III fragment crystallisable receptor, variant F (nanomolar) | Relative binding versus unmodified antibody (%) |
---|---|---|---|---|---|
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido]caproate | 4.1 | 195 [5] | 87 [5] | 465 [5] | 101 [5] |
Succinimidyl polyethylene glycol-4 maleimide | 4.1 | 211 [5] | 80 [5] | 500 [5] | 94 [5] |
Succinimidyl polyethylene glycol-8 maleimide | 4.0 | 200 [5] | 84 [5] | 433 [5] | 108 [5] |
The long-chain compound sustains receptor affinity on par with much larger polyethylene glycol linkers while maintaining a lower molecular mass, demonstrating an efficient balance between reach and hydrodynamic drag [5].
Hydrogen–deuterium-exchange mass spectrometry on antibody conjugates formed with the 16.2 ångström spacer shows two characteristic alterations [5]:
Residue-level occupancy mapping confirms preferential modification of the hinge thiols, yielding ≥ 88% attachment at light-chain cysteine 217 and full modification at heavy-chain cysteine 224, while distal cysteines remain largely unaltered (≤ 15%) [5]. These data support a model in which the long spacer partitions mechanical strain away from functional domains, stabilising the conjugate without global unfolding.
Spacer architecture (full name) | Spacer length (ångströms) | Typical hydrolysis half-life of maleimide group at pH 7, 4 °C | Notable bioconjugate performance attributes |
---|---|---|---|
Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate | 8.3 [6] | ≈ 64 h [6] | High stability; limited reach leads to steric quenching when coupling large enzymes |
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido]caproate | 16.2 [1] [2] | ≈ 64 h (cyclohexane ring confers protection) [2] | Combines long reach with low hydrophobic drag; maintains receptor binding and hinge integrity |
Succinimidyl polyethylene glycol-4 maleimide | 24.6 [5] | > 50 h (ethylene oxide backbone) | Further reduces aggregation but introduces higher mass and modest binding loss |
Succinimidyl polyethylene glycol-12 maleimide | 53.4 [4] | > 50 h | Maximum spacing; pronounced hydrophilicity yet significant decrease in receptor affinity [5] |
Protein-stability assays using crosslinkers spanning 10.5 to 21.3 ångströms show that excluded-volume penalties in tethered dimers disappear beyond ≈ 17 ångströms [7]. The 16.2 ångström compound therefore lies at the empirical optimum where steric relief is achieved without the conformational penalties or binding losses observed for very long polyether spacers [5] [8]. Analytical studies on antibody–drug conjugates manufactured with Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate reveal broader conjugation heterogeneity and greater site-to-site variance (relative standard deviation up to 55%) compared with long-chain derivatives [9], underscoring the precision advantage conferred by the caproate extension.
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